molecular formula C12H8N2O B8276044 6H-Benzo[c][2,6]naphthyridine-5-one

6H-Benzo[c][2,6]naphthyridine-5-one

Cat. No. B8276044
M. Wt: 196.20 g/mol
InChI Key: CYFOZQURXNCMDH-UHFFFAOYSA-N
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Patent
US08168651B2

Procedure details

Methyl 3-bromoisonicotinate (1.0 eq, 1.76 g, 7.65 mmol), 2-aminophenylboronic acid hydrochloride (1.0 eq, 1.33 g, 7.67 mmol) and cesium carbonate (2.0 eq, 4.99 g, 15.31 mmol) were suspended in dioxane (15 ml). The mixture was degassed by bubbling nitrogen for 10 minutes. PdCl2(dppf) (0.05 eq, 280 mg, 0.383 mmol) was added and the mixture was stirred at reflux for 2 hours. The resulting solid was filtered, washed with methanol, water and methanol and dried. Benzo[c][2,6]naphthyridin-5(6H)-one was isolated as an off-white solid (823 mg, 55% yield). LCMS (ES): 95% pure, m/z 197 [M+1]+.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
4.99 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
280 mg
Type
catalyst
Reaction Step Five
Name
Yield
55%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[N:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=O.Cl.[NH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1B(O)O.C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH:11]1[N:10]=[CH:9][CH:8]=[C:3]2[C:2]=1[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[NH:13][C:4]2=[O:6] |f:1.2,3.4.5,7.8.9.10|

Inputs

Step One
Name
Quantity
1.76 g
Type
reactant
Smiles
BrC1=C(C(=O)OC)C=CN=C1
Step Two
Name
Quantity
1.33 g
Type
reactant
Smiles
Cl.NC1=C(C=CC=C1)B(O)O
Step Three
Name
cesium carbonate
Quantity
4.99 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
280 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed
CUSTOM
Type
CUSTOM
Details
by bubbling nitrogen for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with methanol, water and methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1=C2C3=C(NC(C2=CC=N1)=O)C=CC=C3
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 823 mg
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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